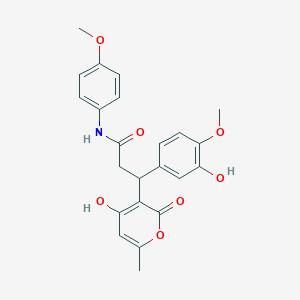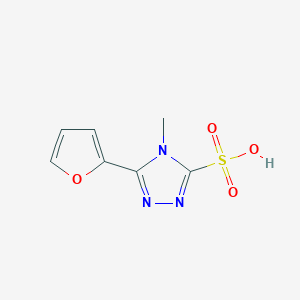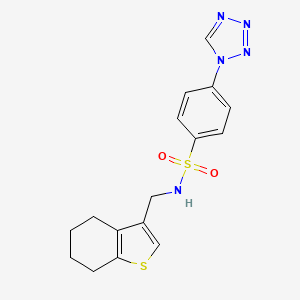![molecular formula C18H18N4O3S B11048335 1-Ethanone, 1-(3,4-dimethoxyphenyl)-2-[[1-(phenylmethyl)-1H-1,2,3,4-tetrazol-5-yl]thio]-](/img/structure/B11048335.png)
1-Ethanone, 1-(3,4-dimethoxyphenyl)-2-[[1-(phenylmethyl)-1H-1,2,3,4-tetrazol-5-yl]thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethanone, 1-(3,4-dimethoxyphenyl)-2-[[1-(phenylmethyl)-1H-1,2,3,4-tetrazol-5-yl]thio]- (CAS Number1131-62-0) is a complex organic compound with the molecular formula CHO. It falls under the category of ketones.
Structure: The compound consists of a central ketone group (ethanone) attached to a 3,4-dimethoxyphenyl ring and a tetrazole-thioether moiety. The phenylmethyl group further enhances its structural complexity.
準備方法
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through various methods involving ketone chemistry, phenyl substitution, and tetrazole formation.
Reaction Conditions: These may vary depending on the chosen synthetic pathway.
Industrial Production:
化学反応の分析
Reactivity: 1-Ethanone, 1-(3,4-dimethoxyphenyl)-2-[[1-(phenylmethyl)-1H-1,2,3,4-tetrazol-5-yl]thio]- can undergo typical ketone reactions, such as nucleophilic addition, oxidation, and reduction.
Common Reagents and Conditions: Reagents like Grignard reagents, hydrides (e.g., LiAlH), and Lewis acids (e.g., AlCl) may be employed.
Major Products: Hydrolysis of the tetrazole-thioether linkage could yield a phenylmethyl ketone and a tetrazole derivative.
科学的研究の応用
Chemistry: Researchers may explore its reactivity, stereochemistry, and novel synthetic methods.
Biology and Medicine: Investigate potential bioactivity, pharmacological effects, or enzyme inhibition.
Industry: Limited information exists, but applications in materials science or drug discovery are plausible.
作用機序
Targets: The compound’s mechanism likely involves interactions with cellular receptors, enzymes, or metabolic pathways.
Pathways: Further studies are needed to elucidate specific pathways affected by this compound.
類似化合物との比較
Uniqueness: Its combination of a tetrazole-thioether and a phenylmethyl group sets it apart.
Similar Compounds: Other ketones, phenyl-substituted compounds, and tetrazoles.
Remember that while this compound shows promise, more research is necessary to fully understand its properties and applications
特性
分子式 |
C18H18N4O3S |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
2-(1-benzyltetrazol-5-yl)sulfanyl-1-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C18H18N4O3S/c1-24-16-9-8-14(10-17(16)25-2)15(23)12-26-18-19-20-21-22(18)11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3 |
InChIキー |
VFTBHVXUZBTZNH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NN=NN2CC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2,5-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11048252.png)
![6-Fluoro-8-{4-methoxy-1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-6-YL}-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11048257.png)

![5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B11048261.png)
![[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate](/img/structure/B11048273.png)
![3-(Furan-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048278.png)

![N-[4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B11048287.png)
![3-[(4-chlorophenyl)sulfonyl]-1-[2-(cyclohex-1-en-1-yl)ethyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11048289.png)

![6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11048304.png)
![1-(4-Fluorophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11048315.png)
![methyl 4-[1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate](/img/structure/B11048319.png)
